molecular formula C18H25N5 B3123878 1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine CAS No. 313350-31-1

1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

Cat. No. B3123878
CAS RN: 313350-31-1
M. Wt: 311.4 g/mol
InChI Key: IGZKWNHHWYBLOU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

!Molecular Structure


Physical And Chemical Properties Analysis

  • Melting Point : Approximately °C.

Scientific Research Applications

Adenosine Receptor Affinity and Antagonism

1H-imidazo[4,5-c]quinolin-4-amines, including derivatives like 1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine, have been studied for their affinity and antagonism towards adenosine receptors. Compounds in this class have been shown to have nanomolar affinity for the A1 adenosine receptor, making them a novel class of non-xanthine adenosine antagonists. This finding is significant for understanding the structure-activity relationships (SAR) of adenosine receptor ligands (van Galen et al., 1991).

Allosteric Enhancement of A3 Adenosine Receptor

1H-Imidazo[4,5-c]quinolin-4-amine derivatives have been explored as allosteric modulators of the human A3 adenosine receptor (AR). These compounds can enhance the action of A3AR agonists by potentiating maximum efficacy and decreasing the rate of dissociation of agonists from the receptor. Such allosteric enhancement has distinct structural requirements compared to inhibition of equilibrium binding at the orthosteric site, highlighting their potential in modulating A3AR activity (Göblyös et al., 2006).

Antiproliferative Effects in Cancer

Structural analogs of 1H-imidazo[4,5-c]quinolin-4-amine have been synthesized and assessed for their antiproliferative effects against various cancer cell lines. Derivatives like the 1,3,4-oxadiazole ones have shown superior effectiveness compared to other compounds, emphasizing their potential as anticancer agents (Kaneko et al., 2020).

Solid Phase Synthesis and Chemical Diversity

The solid-phase synthesis of related compounds like 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, which offer three points of diversity, is a notable development. This approach enables the preparation of a library of compounds, potentially useful in various scientific research areas, including drug discovery (Mazurov, 2000).

Heterocyclic Amines in Food Analysis

Studies involving heterocyclic aromatic amines (HAA), including compounds structurally related to 1H-imidazo[4,5-c]quinolin-4-amine, have been conducted to analyze their presence in food products. Techniques like high-resolution gas chromatography-mass spectrometry have been utilized for routine control of these compounds in food and process flavors, demonstrating the relevance of this class of compounds in food safety and quality control (Richling et al., 1999).

Future Directions

: Scherger, M., Pilger, Y. A., Stickdorn, J., Komforth, P., Schmitt, S., Koynov, K., Räder, H. J., & Nuhn, L. (2023). Efficient Self-Immolative RAFT End Group Modification for Macromolecular Immunodrug Delivery. Biomacromolecules, 24(4), 1007–1016. DOI: 10.1021/acs.biomac.3c00239

properties

IUPAC Name

1-(4-aminobutyl)-2-butylimidazo[4,5-c]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5/c1-2-3-10-15-22-16-17(23(15)12-7-6-11-19)13-8-4-5-9-14(13)21-18(16)20/h4-5,8-9H,2-3,6-7,10-12,19H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZKWNHHWYBLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
Reactant of Route 2
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
Reactant of Route 3
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
Reactant of Route 4
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
Reactant of Route 5
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
Reactant of Route 6
Reactant of Route 6
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

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